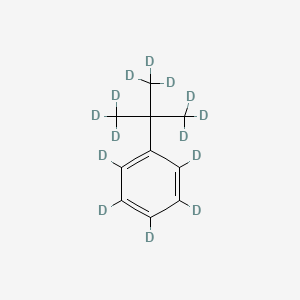

tert-Butylbenzene-d14

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZKOQUCBOVLHL-UYAILFBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation in Reactions Involving Tert Butylbenzene D14

Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Studies

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The replacement of hydrogen (H) with deuterium (B1214612) (D) is a common application of this phenomenon, primarily because deuterium is twice as heavy as hydrogen, leading to a significant relative mass change. libretexts.org This mass difference alters the zero-point vibrational energy of the C-D bond compared to the C-H bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. baranlab.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This effect is a cornerstone of mechanistic chemistry, enabling the elucidation of reaction pathways and the identification of rate-determining steps.

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For C-H/C-D bonds, a normal primary KIE (kH/kD) is typically in the range of 1 to 8. libretexts.org A value significantly greater than 1 indicates that the C-H bond is being cleaved in the slowest step of the reaction. Conversely, if the isotopic substitution does not result in a significant change in the reaction rate (kH/kD ≈ 1), it suggests that C-H bond cleavage is not involved in the rate-limiting step. youtube.com

| KIE Type | Description | Typical kH/kD Value | Mechanistic Implication |

| Primary | Isotopic substitution at the bond being broken/formed in the rate-limiting step. | > 1 (Normal) | C-H bond cleavage is part of the rate-determining step. |

| Secondary | Isotopic substitution at a site remote from the bond-breaking/forming event. | ≈ 1 or slightly different from 1 | C-H bond cleavage is not part of the rate-determining step. |

| Inverse | The deuterated compound reacts faster than the non-deuterated one. | < 1 | Often indicates a change in hybridization or steric effects in the transition state. |

The magnitude of the primary KIE provides insight into the transition state of the C-H bond cleavage step. It is generally true that the cleavage of a bond with a higher vibrational frequency will result in a larger isotope effect. wikipedia.org By measuring the reaction rates of tert-butylbenzene (B1681246) and tert-butylbenzene-d14 under identical conditions, chemists can determine if the cleavage of a bond to the aromatic ring or the tert-butyl group is rate-limiting. For instance, in electrophilic aromatic substitution reactions, if the initial attack of the electrophile is the slow step, a small KIE is expected. However, if the subsequent loss of a proton (or deuteron) to restore aromaticity is rate-limiting, a large primary KIE would be observed. The deuteration of the tert-butyl groups also allows for the study of reactions involving C-H activation at those sites.

Role of Deuterium Labeling in Investigating Reaction Intermediates

Deuterium labeling is instrumental in tracking the fate of atoms throughout a reaction and provides a method for studying the structure and behavior of reactive intermediates. researchgate.netnih.gov

Reactions involving tert-butylbenzene can proceed through carbocation intermediates. For example, the solvolysis of derivatives can form a benzyl-type cation. When this compound is used, the deuterium labels can reveal rearrangements or scrambling processes within the carbocation. If the deuterium atoms migrate to different positions in the product than where they started in the reactant, it provides strong evidence for the existence of a carbocation intermediate and can illuminate its symmetry and lifetime. In studies of the solvolysis of 2,4,6-tri-tert-butylbenzyl chloride, the use of a perdeuterated analog helped in understanding the stability and geometry of the resulting carbocation. cdnsciencepub.com Steric inhibition of resonance could be affected by the substitution of hydrogen with deuterium, potentially leading to a more stable cation for the deuterated compound. cdnsciencepub.com

Isotopic substitution can subtly perturb the properties of molecules, which can be detected by spectroscopic methods like NMR. In the context of reaction intermediates, this "isotopic perturbation of equilibrium" can be used to distinguish between a pair of rapidly equilibrating classical ions and a single, bridged non-classical ion. While not a direct application for a static intermediate, the principle of using isotopes to perturb a system and observe the response is key. The distinct signals of deuterium in 2H NMR or the absence of signals in 1H NMR can be used to trace the path of the deuterium atoms, helping to identify transient species and map out complex reaction networks.

Influence of Substrate Electronic and Steric Effects on Deuteration Mechanisms

The tert-butyl group exerts significant electronic and steric effects that influence the mechanisms of reactions, including deuteration.

The tert-butyl group is electron-donating through an inductive effect. This electronic effect can influence the rate and regioselectivity of reactions. Deuterium is known to be slightly more electron-donating than hydrogen, so the perdeuteration of the tert-butyl groups can subtly alter the electronic properties of the molecule. This was considered a contributing factor to the inverse KIE observed in the solvolysis of perdeutero-2,4,6-tri-tert-butylbenzyl chloride. cdnsciencepub.com

The most prominent feature of the tert-butyl group is its large steric bulk. This steric hindrance can dictate the accessibility of reagents to different parts of the molecule. In the context of deuteration or reactions of this compound, this bulk can influence which C-D bonds are most likely to react. For example, the aromatic C-D bonds ortho to the tert-butyl group are significantly more hindered than the meta and para positions. This steric hindrance can affect the geometry of transition states and intermediates. It has been proposed that replacing hydrogen with the slightly smaller deuterium in the tert-butyl groups could lead to a less strained initial state or a more favorable transition state, thereby affecting reaction rates. cdnsciencepub.com

| Effect | Influence on Mechanism | Example from Related Research |

| Electronic | The inductive effect of the deuterated tert-butyl group can alter electron density, influencing reaction rates. | The multiple inductive isotope effect of nonadeutero tert-butyl groups was proposed to account for a significant portion of an observed inverse KIE. cdnsciencepub.com |

| Steric | The bulk of the tert-butyl group can hinder the approach of reactants and influence the geometry and stability of transition states and intermediates. | Steric inhibition of resonance in a benzyl cation could be lessened when hydrogens are replaced by deuterium, potentially stabilizing the cation. cdnsciencepub.com |

Theoretical and Computational Approaches to Mechanistic Understanding

Theoretical and computational chemistry offer powerful tools for gaining deep insights into the intricate details of reaction mechanisms involving isotopically labeled compounds like this compound. These methods allow for the exploration of reaction pathways, the characterization of transient species such as transition states, and the understanding of kinetic isotope effects at an atomic level. By modeling the quantum mechanical behavior of molecules, researchers can complement experimental findings and elucidate complex chemical transformations.

Density Functional Theory (DFT) in Reaction Pathway Analysis and Transition State Characterization

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the mechanisms of organic reactions. nih.govmdpi.com DFT calculations can provide valuable information on the geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies. This allows for the construction of a detailed potential energy surface for a given reaction, which is crucial for understanding its feasibility and selectivity.

In the context of reactions involving this compound, DFT would be instrumental in several key areas:

Mapping Reaction Coordinates: DFT calculations can trace the minimum energy path from reactants to products, identifying the transition state structure that represents the highest energy barrier along this path. This is essential for determining the rate-limiting step of a reaction.

Characterizing Transition States: By performing frequency calculations on the optimized geometry of a transition state, a single imaginary frequency corresponding to the motion along the reaction coordinate can be identified. This confirms the nature of the transition state and provides insights into the atomic motions involved in bond breaking and bond formation.

Predicting Kinetic Isotope Effects (KIEs): DFT can be used to calculate the vibrational frequencies of both the protiated and deuterated isotopologues (tert-Butylbenzene and this compound) at the reactant and transition state geometries. The differences in zero-point vibrational energies (ZPVEs) between the isotopic molecules can then be used to predict the magnitude of the KIE. This theoretical prediction can be directly compared with experimental data to validate the proposed mechanism. For instance, a significant primary KIE would be expected for a reaction where a C-D bond is broken in the rate-determining step.

While specific DFT studies focused exclusively on this compound are not extensively documented in the literature, the principles are well-established from studies on similar aromatic compounds. For example, DFT has been successfully applied to elucidate the reaction mechanisms of other substituted benzenes, providing a reliable framework for its application to this deuterated analogue. researchgate.netresearchgate.netresearchgate.net

The following table outlines the key parameters obtained from a hypothetical DFT analysis of a C-D bond activation reaction involving this compound:

| Parameter | Description | Significance in Mechanistic Elucidation |

| Reactant Geometry | Optimized 3D structure of this compound. | Provides a baseline for structural changes during the reaction. |

| Transition State (TS) Geometry | The specific arrangement of atoms at the peak of the energy barrier. | Reveals the nature of bond-breaking and bond-forming processes. |

| Imaginary Frequency | A single negative frequency in the vibrational analysis of the TS. | Confirms the structure as a true transition state and indicates the direction of the reaction coordinate. |

| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. | Determines the theoretical rate of the reaction; a key factor in kinetic analysis. |

| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. | Indicates whether the reaction is exothermic or endothermic. |

| Zero-Point Vibrational Energies (ZPVEs) | The lowest possible vibrational energy for the molecule. Calculated for both protiated and deuterated species at the reactant and TS geometries. | Essential for the theoretical calculation of kinetic isotope effects. |

Molecular Modeling of Isotopic Exchange Processes

Molecular modeling, encompassing a range of computational techniques from quantum mechanics (like DFT) to molecular dynamics, is crucial for understanding isotopic exchange processes. For this compound, this would primarily involve modeling the exchange of deuterium atoms with hydrogen atoms from a solvent or a reagent.

These modeling studies can provide insights into:

The sites of exchange: Computational models can predict which deuterium atoms on the this compound molecule are most susceptible to exchange. This is often related to the acidity of the C-D bond, which can be influenced by the electronic effects of the tert-butyl group.

The mechanism of exchange: Modeling can help to distinguish between different possible mechanisms, such as a stepwise process involving a carbocation or carbanion intermediate, or a concerted process. The energy barriers associated with each pathway can be calculated to determine the most likely route.

The role of catalysts: In catalyzed exchange reactions, molecular modeling can be used to understand how the catalyst interacts with the this compound substrate to facilitate the D-H exchange. This can involve modeling the binding of the substrate to the catalyst's active site and the subsequent steps of the catalytic cycle.

The following table illustrates the types of data that could be generated from a molecular modeling study of an acid-catalyzed H/D exchange on the aromatic ring of this compound:

| Computational Method | Information Gained | Relevance to Isotopic Exchange |

| DFT | Relative energies of protonated/deuteronated intermediates (arenium ions). | Identifies the most stable intermediate, thus predicting the regioselectivity of the exchange (ortho, meta, para). |

| DFT | Transition state structures and energies for proton/deuteron transfer. | Determines the activation barriers for each step of the exchange process, providing insight into the reaction kinetics. |

| Ab initio Molecular Dynamics (AIMD) | Simulation of the dynamic interactions between this compound, the acid catalyst, and solvent molecules. | Provides a dynamic picture of the exchange process, including the role of solvent in stabilizing intermediates and transition states. |

| Natural Bond Orbital (NBO) Analysis | Calculation of atomic charges and orbital interactions. | Helps to rationalize the observed reactivity and the stability of intermediates based on electronic structure. |

By leveraging these theoretical and computational approaches, a more complete and nuanced understanding of the reaction mechanisms involving this compound can be achieved, bridging the gap between experimental observation and fundamental chemical principles.

Advanced Spectroscopic Characterization of Tert Butylbenzene D14

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy is a powerful tool for analyzing deuterated compounds like tert-Butylbenzene-d14. The substitution of protons with deuterium (B1214612) nuclei significantly alters the NMR properties of the molecule, offering unique insights into its structure and dynamics.

Deuterium (²H) NMR spectroscopy is instrumental in verifying the incorporation of deuterium at specific positions within the this compound molecule. This technique allows for the direct observation of the deuterium signals, confirming the extent and location of deuteration. The analysis of ²H NMR spectra is crucial for ensuring the isotopic purity of the compound, which is a critical parameter for its applications, such as an internal standard in mass spectrometry. The absence of residual C-H signals in ¹H NMR can further corroborate the high level of deuteration.

The isotopic distribution can be quantified by integrating the signals in the ²H NMR spectrum, which provides a relative measure of the deuterium content at different sites. This positional analysis is essential for understanding the specific effects of deuteration on the molecule's properties and for validating the synthesis and labeling procedures.

Carbon-13 (¹³C) NMR spectroscopy of this compound is particularly valuable in the field of hyperpolarization. nih.govniu.ac.jpresearchgate.netnih.gov Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), dramatically enhance the NMR signal intensity, but the hyperpolarized state is short-lived. nih.govniu.ac.jpresearchgate.netnih.gov The lifetime of this enhanced signal is directly related to the spin-lattice relaxation time (T1). nih.govniu.ac.jpresearchgate.netnih.gov

The spin-lattice relaxation time (T1) is a measure of the time it takes for the nuclear spins to return to thermal equilibrium after being perturbed. wikipedia.org In the context of hyperpolarized ¹³C probes, a long T1 is highly desirable as it prolongs the lifetime of the enhanced NMR signal. nih.govresearchgate.net The T1 of the tert-butyl ¹³C in [¹³C,D14]tert-butylbenzene has been measured to be approximately 141 ± 3 seconds in CD₃OD at 9.4 T and 25 °C. nih.gov This is significantly longer than that of many other small molecules, making it an excellent scaffold for designing long-lived hyperpolarized probes. nih.govresearchgate.net

The measurement of T1 is typically performed using an inversion recovery pulse sequence. nih.govox.ac.uk This experiment involves inverting the magnetization with a 180° pulse, followed by a variable delay before a 90° pulse to detect the signal. ox.ac.uk By fitting the signal intensity as a function of the delay, the T1 value can be accurately determined. ox.ac.uk

Table 1: ¹³C T1 Relaxation Times of Selected Compounds

| Compound | T1 (s) | Conditions |

|---|---|---|

| [¹³C,D14]tert-butylbenzene | 141 ± 3 | CD₃OD, 9.4 T, 25 °C |

| Deuterated tert-butanol | 106 | Not specified |

The relaxation of a ¹³C nucleus is governed by several mechanisms, with the dipole-dipole (DD) interaction and chemical shift anisotropy (CSA) being the most dominant for small organic molecules in high magnetic fields. nih.govnih.gov The DD interaction arises from the magnetic fields of neighboring nuclei, primarily protons. nih.govnih.gov CSA relaxation is caused by the orientation-dependent shielding of the nucleus from the external magnetic field. nih.govnih.gov

In this compound, the replacement of all protons with deuterium significantly minimizes the ¹³C-¹H DD relaxation pathway. nih.gov Deuterium has a much smaller gyromagnetic ratio than protons, leading to a weaker DD interaction. nih.gov The tert-butyl carbon, being an sp³ hybridized carbon with a symmetrical environment and no directly attached protons, already experiences minimal DD-induced relaxation. nih.gov The primary remaining relaxation mechanisms are CSA and interactions with dissolved oxygen. nih.gov

The primary strategy for extending the T1 relaxation time of ¹³C nuclei is the substitution of nearby protons with deuterium. nih.govresearchgate.netnih.gov This approach effectively quenches the strong ¹³C-¹H dipole-dipole relaxation pathway, which is often the most significant contributor to T1 shortening. nih.gov By replacing all 14 protons in tert-butylbenzene (B1681246) with deuterium, the ¹³C T1 of the tert-butyl carbon is extended to over 100 seconds. nih.gov

This significant extension of T1 allows for longer retention of the hyperpolarized state, which is crucial for applications in metabolic imaging and molecular studies where the hyperpolarized probe needs to be administered and observed over a period of time. nih.govniu.ac.jpresearchgate.netnih.gov The long T1 of [¹³C,D14]tert-butylbenzene makes it a promising platform for developing new hyperpolarized ¹³C probes with extended signal lifetimes. nih.govresearchgate.netnih.gov

Carbon-13 NMR Spectroscopy for Hyperpolarization Studies and Relaxation Analyses

Mass Spectrometry for Precise Isotopic Composition Determination

Mass spectrometry (MS) is a fundamental analytical technique for determining the isotopic purity and composition of deuterated compounds like this compound. nih.govrsc.orgresearchgate.net High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), allows for the accurate mass measurement and differentiation of H/D isotopologues. nih.govresearchgate.net

Differentiation of Isotopologues and Isotopomers in Complex Mixtures

In the analysis of complex chemical mixtures, distinguishing between molecules with the same elemental formula but different isotopic compositions (isotopologues) or different arrangements of isotopes (isotopomers) is a significant challenge. This compound, a deuterated isotopologue of tert-butylbenzene, serves as an exemplary tool in addressing this challenge, particularly in mass spectrometry.

Isotopologues are molecular entities that share an identical elemental composition but differ in their isotopic content. washington.edu For instance, tert-butylbenzene (C₁₀H₁₄) and this compound (C₁₀D₁₄) are isotopologues. They have different molecular masses, which allows them to be readily separated and identified in a mass spectrum, where they appear as distinct peaks. washington.edu This mass difference is fundamental to its utility, as it prevents signal overlap with the non-deuterated form of the molecule.

Isotopomers, on the other hand, are isomers that have the same number of each isotopic atom but differ in their positions within the molecule. washington.edu While this compound itself is a fully deuterated molecule, the principles of isotopic labeling are crucial for differentiating isotopomers in other compounds. The distinct mass-to-charge ratio of this compound ensures that it can be unambiguously identified even in the presence of numerous other structurally similar compounds, thereby simplifying complex spectra.

The high isotopic purity of commercially available this compound, often around 99 atom % D, is critical for these applications. cdnisotopes.com This high level of deuterium incorporation minimizes the presence of partially deuterated species, ensuring a clean and distinct signal for accurate identification and quantification.

Application as Internal Standards in Quantitative Analytical Protocols

One of the most prominent applications of this compound is its use as an internal standard in quantitative analytical methods, especially those employing gas chromatography-mass spectrometry (GC-MS). An internal standard is a compound with properties similar to the analyte of interest that is added in a known concentration to a sample before analysis. It is used to correct for the loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative results. nih.gov

Deuterated compounds like this compound are ideal internal standards for the analysis of volatile organic compounds (VOCs) for several reasons:

Chemical Similarity: It behaves almost identically to its non-deuterated counterpart and other similar aromatic hydrocarbons during extraction, derivatization, and chromatography.

Mass Spectrometric Distinction: Due to the mass difference between deuterium and hydrogen, it has a distinct mass spectrum from the analytes of interest. This allows for its signal to be clearly separated from those of the compounds being quantified, avoiding interference.

Co-elution: In chromatography, it often co-elutes with the target analytes, meaning it experiences similar matrix effects, which can enhance or suppress the instrument's response. By monitoring the signal of the internal standard, these effects can be compensated for.

The use of stable-isotope labeled internal standards is a well-established practice for improving the reliability of quantitative bioanalysis and environmental monitoring. nih.govresearchgate.net For example, in the analysis of groundwater for contaminants like BTEX (benzene, toluene, ethylbenzene, and xylenes), a deuterated standard such as this compound can be used to ensure accurate quantification of these pollutants. researchgate.net

Table 1: Properties of tert-Butylbenzene and its Deuterated Isotopologue

| Property | tert-Butylbenzene | This compound |

|---|---|---|

| Chemical Formula | C₁₀H₁₄ | (CD₃)₃CC₆D₅ |

| Molecular Weight | 134.22 g/mol nih.gov | 148.31 g/mol cdnisotopes.com |

| CAS Number | 98-06-6 nist.gov | 209963-71-3 cdnisotopes.com |

Vibrational Spectroscopy (e.g., Raman, FTIR) in Structural and Conformational Analysis

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for elucidating the molecular structure and conformation of molecules. nih.gov These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and atomic masses.

The substitution of hydrogen with deuterium in this compound leads to significant changes in its vibrational spectrum. The carbon-deuterium (C-D) bonds are stronger and have a different reduced mass compared to carbon-hydrogen (C-H) bonds. This isotopic substitution alters the vibrational frequencies of the molecule, a phenomenon that can be readily detected by IR and Raman spectroscopy.

This spectroscopic distinction is invaluable for several reasons:

Structural Verification: The observed shifts in vibrational frequencies upon deuteration can be compared with theoretical calculations to confirm the molecular structure and the success of the isotopic labeling.

Conformational Analysis: By analyzing the vibrational spectra, researchers can gain insights into the preferred spatial arrangement of the atoms in the molecule (conformational analysis). researchgate.netsigmaaldrich.com

Mechanistic Studies: In chemical reactions, deuterium labeling can be used to track the fate of specific atoms or functional groups, as the changes in the vibrational spectrum can indicate where bond breaking and formation occur.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental FTIR and Raman data to assign the observed vibrational bands to specific molecular motions. nih.gov

Utilization in Nanogap-Enhanced Raman Scattering Studies for Trace Analysis

Surface-enhanced Raman scattering (SERS) is a highly sensitive technique that can provide molecular information about analytes adsorbed on nanostructured metal surfaces. researchgate.net A variation of this technique, Nanogap-Enhanced Raman Scattering (NERS), utilizes the intense electromagnetic fields generated in the "hot spots" between closely spaced metallic nanoparticles (nanogaps) to achieve even greater signal enhancement.

The unique vibrational signature of this compound makes it a suitable candidate for NERS-based trace analysis. The ability of SERS and NERS to detect very low concentrations of organic molecules has been widely explored for various applications, including the detection of explosives and pollutants. researchgate.net

In the context of trace analysis, this compound could be used in several ways:

As a Model Analyte: Its well-defined Raman spectrum can be used to characterize and optimize NERS substrates for the detection of other aromatic compounds.

As an Internal Standard: In quantitative SERS/NERS applications, a known amount of this compound could be introduced to a sample to provide a reference signal for the quantification of a target analyte, similar to its role in GC-MS.

For Isotopic Labeling Studies: NERS could potentially be used to study chemical reactions or biological processes at very low concentrations by tracking the distinct Raman signal of a deuterated probe molecule like this compound.

The high sensitivity of NERS, combined with the unique spectral fingerprint of deuterated compounds, offers a promising avenue for the development of advanced analytical methods for trace detection. oejournal.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Benzene (B151609) |

| Benzene-d6 (B120219) |

| 2-Chloro-2-methylpropane-d9 (B32898) |

| Ethylbenzene |

| Toluene |

| tert-Butylbenzene |

| This compound |

Applications of Tert Butylbenzene D14 in Specialized Research Domains

Environmental Fate and Transport Studies using Deuterated Tracers

Deuterated compounds, such as tert-Butylbenzene-d14, serve as powerful tracers in environmental science to understand the fate and transport of pollutants. The substitution of hydrogen with deuterium (B1214612) provides a unique isotopic signature that allows researchers to distinguish the tracer from naturally occurring compounds in the environment. This enables precise tracking of the movement and transformation of substances like aromatic hydrocarbons.

The use of fully deuterated aromatic hydrocarbons has been successfully demonstrated in groundwater tracer tests to monitor in situ biodegradation. osti.gov These deuterated compounds, when introduced into a contaminated site, can provide direct evidence of microbial degradation of pollutants like benzene (B151609), toluene, ethylbenzene, and xylene (BTEX). osti.gov While specific studies focusing solely on this compound are not prevalent in the reviewed literature, the principles established with other deuterated aromatic hydrocarbons are applicable. For instance, a study using deuterated benzene, toluene, p-xylene, and naphthalene (B1677914) showed that toluene, p-xylene, and naphthalene degraded under sulfate-reducing conditions, whereas benzene did not. osti.gov This highlights the utility of deuterated tracers in elucidating the specific environmental conditions under which biodegradation of aromatic hydrocarbons occurs. The degradation of the deuterated tracer can be monitored over time, providing valuable data on the rates and pathways of biodegradation in complex environmental systems.

The sorption of aromatic hydrocarbons to environmental matrices like soil and sand is a critical factor influencing their mobility and bioavailability. nih.govresearchgate.net Hydrophobic compounds, including tert-butylbenzene (B1681246), have a strong affinity for soil particles, which can limit their availability to microorganisms for degradation. nih.gov Studies on the non-deuterated form, tert-butylbenzene, have shown that its sorption to sand particles can impact its biodegradation. nih.govnih.gov The presence of a solid matrix was found to increase the biodegradation of tert-butylbenzene in one study. nih.gov While direct research on the sorption dynamics of this compound is limited, the principles governing the behavior of its non-deuterated counterpart are relevant. The use of a deuterated tracer would allow for precise quantification of sorption and desorption processes without interference from existing hydrocarbon contamination in the soil or sand. This would enable a more accurate assessment of how sorption influences the transport and eventual fate of this class of compounds in the subsurface.

The following table summarizes the kinetic parameters for the sorption of butylbenzene (B1677000) and tert-butylbenzene onto sand particles, which can be considered indicative of the behavior of their deuterated analogs.

| Hydrocarbon | Sorption Model | Correlation Coefficient (R²) |

| Butylbenzene | Pseudo-second order | > 0.99 |

| tert-Butylbenzene | Pseudo-second order | > 0.99 |

This table is based on data for the non-deuterated compounds.

Stable isotope analysis is a powerful tool for tracing the sources, transport, and transformation of substances in the environment. nerc.ac.ukyoutube.comillinoisnrec.org By measuring the ratios of stable isotopes, scientists can gain insights into various biogeochemical processes. youtube.comillinoisnrec.org Deuterated compounds like this compound can be used as intentional tracers in controlled field or laboratory experiments. The distinct isotopic signature of the deuterated compound allows it to be easily distinguished from background levels of similar, non-deuterated compounds. This approach enables the precise tracking of the compound's movement through different environmental compartments, such as water, soil, and air, and can help to quantify processes like dilution, dispersion, and degradation. cdc.gov Compound-specific stable isotope analysis (CSIA) is a particularly relevant technique where the isotopic composition of a specific compound is measured, which can provide evidence of biodegradation. nih.govnih.gov

Rational Design of Hyperpolarized Probes for Advanced Molecular and Biochemical Studies

Hyperpolarized magnetic resonance is a technique that dramatically enhances the signal intensity in nuclear magnetic resonance (NMR) spectroscopy and imaging. researchgate.netnih.govelsevierpure.comniu.ac.jp This enhanced sensitivity allows for the real-time monitoring of metabolic and biochemical processes that are not observable with conventional NMR methods. nih.govnih.gov A significant challenge in this field is the short lifetime of the hyperpolarized state. researchgate.netnih.govelsevierpure.comnih.gov

Researchers have identified [13C,D14]tert-butylbenzene as a promising scaffold for designing long-lived hyperpolarized 13C probes. researchgate.netnih.govelsevierpure.comnih.gov The key to its effectiveness lies in its exceptionally long spin-lattice relaxation time (T1), which is a direct measure of how long the hyperpolarized state is retained. nih.govnih.gov The strategic replacement of all 14 hydrogen atoms with deuterium atoms minimizes the 13C-¹H dipole-dipole relaxation pathways, which is a major cause of signal decay. nih.gov This deuteration, combined with the sp³ carbon of the tert-butyl group, results in a significantly extended T1 value. nih.gov

The following table presents a comparison of the 13C T1 values for tert-butylbenzene and its deuterated and functionalized derivatives, demonstrating the impact of deuteration on prolonging the hyperpolarized state.

| Compound | Solvent | Temperature (°C) | Magnetic Field (T) | 13C T1 (s) |

| [13C]tert-butylbenzene | CD3OD | 25 | 9.4 | 76 ± 1 |

| [13C,D14]tert-butylbenzene (1D) | CD3OD | 25 | 9.4 | 141 ± 3 |

| Water-soluble derivative of 1D (S1D) | D2O | 37 | 9.4 | 209 ± 7 |

| Water-soluble derivative of 1D (S1D) | 90% H2O (non-degassed) | 37 | 9.4 | 147 |

The long T1 value of the [13C,D14]tert-butylbenzene scaffold allows for the development of hyperpolarized probes that can be used to study biological processes over extended periods. nih.gov Furthermore, the aromatic ring of the tert-butylbenzene structure provides a convenient point for chemical modification, enabling the attachment of various functional groups to create a diverse range of molecular probes for specific biochemical targets. nih.gov This combination of a long-lived hyperpolarized state and facile functionalization makes [13C,D14]tert-butylbenzene a valuable platform for advancing molecular and biochemical studies. nih.gov

Dynamic Nuclear Polarization (DNP) for Enhanced NMR Sensitivity in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, but it inherently suffers from low sensitivity. nih.govbruker.com This limitation arises from the small nuclear spin polarization at thermal equilibrium. nih.gov Dynamic Nuclear Polarization (DNP) is a sophisticated technique developed to overcome this challenge by dramatically increasing the NMR signal intensity. nih.govminsky.ainiu.ac.jp DNP can enhance sensitivity by two to three orders of magnitude, significantly reducing experimental times from months or weeks to mere days or hours and enabling experiments that would otherwise be unfeasible. nih.gov The process involves transferring the high polarization of electron spins to the surrounding nuclear spins, thereby "hyperpolarizing" the nuclei in the target molecules. nih.gov

A significant challenge in DNP-based research is the transient nature of the hyperpolarized state; the enhanced signal decays back to thermal equilibrium over a period defined by the spin-lattice relaxation time (T₁). nih.govelsevierpure.comresearchgate.net Consequently, there is a substantial research effort to design molecules with long T₁ values to prolong the hyperpolarized state. nih.gov

This is where the rational design of [¹³C,D₁₄]tert-butylbenzene comes into prominence. nih.gov Researchers have identified it as a superior scaffold structure for creating long-lived hyperpolarized ¹³C probes. nih.govnih.gov The design of this molecule minimizes common relaxation pathways:

Deuteration: Replacing all 14 protons (¹H) with deuterium (²H or D) minimizes the ¹³C-¹H dipole-dipole relaxation, which is a primary cause of signal decay. nih.gov

sp³ Carbon Center: The central tert-butyl carbon, labeled with ¹³C, is an sp³ hybridized carbon with no directly attached protons, which further reduces relaxation and contributes to a longer T₁ value. nih.gov

The strategic deuteration of the tert-butylbenzene structure leads to a remarkable extension of the ¹³C T₁ relaxation time. nih.gov A water-soluble derivative of [¹³C,D₁₄]tert-butylbenzene (referred to as S1D) demonstrated a T₁ value of 209 seconds in D₂O, which is among the longest recorded for water-soluble small organic molecules used in hyperpolarized NMR research. nih.gov This long T₁ is crucial as it allows the hyperpolarized state to be retained for an extended period, enabling more complex and lengthy experimental observations. nih.gov

The practical impact of using this scaffold is a massive enhancement in NMR signal sensitivity. In one study, a water-soluble probe derived from [¹³C,D₁₄]tert-butylbenzene was hyperpolarized using dissolution DNP, resulting in an approximate 29,000-fold enhancement of the liquid-state ¹³C NMR signal compared to the standard signal at thermal equilibrium. nih.gov This allowed for the detection of the NMR signal in a single scan, and the signal could be observed for over 10 minutes. nih.gov

| Compound | Solvent | Temperature (°C) | Magnetic Field (T) | T₁ (seconds) | Reference |

|---|---|---|---|---|---|

| [¹³C]Benzoic acid | CD₃OD | 25 | 9.4 | 33.9 ± 0.3 | nih.gov |

| [¹³C]tert-butylbenzene | CD₃OD | 25 | 9.4 | 76 ± 1 | nih.gov |

| [¹³C,D₁₄]tert-butylbenzene (1D) | CD₃OD | 25 | 9.4 | 141 ± 3 | nih.gov |

| Water-soluble derivative (S1D) | 90% H₂O | 37 | 9.4 | 147 ± 1 | nih.gov |

| Water-soluble derivative (S1D) | D₂O | 37 | 9.4 | 209 ± 7 | nih.gov |

Applications in Investigating Molecular Interactions and Chemical Reactions under Hyperpolarized Conditions

The dramatically enhanced and long-lasting NMR signal provided by probes built upon the [¹³C,D₁₄]tert-butylbenzene scaffold opens new avenues for real-time monitoring of molecular processes. nih.gov The ability to observe signals for extended periods is critical for studying the dynamics of molecular interactions and the kinetics of chemical reactions, areas where traditional NMR methods often fall short due to insufficient sensitivity and temporal resolution. nih.govchemrxiv.org

The [¹³C,D₁₄]tert-butylbenzene structure is designed not only for its long T₁ time but also for its chemical versatility. nih.gov The aromatic ring provides a convenient point for chemical modification, allowing researchers to attach various functional or "sensing" units to the hyperpolarized core. nih.gov This transforms the core scaffold into a specific probe that can report on its local chemical environment or its participation in a reaction.

Key applications in this domain include:

Molecular Interaction Analysis: By attaching a ligand or a specific binding moiety to the this compound scaffold, scientists can create hyperpolarized probes to study interactions with macromolecules like proteins. Upon binding, changes in the NMR signal (such as chemical shift or relaxation properties) of the ¹³C label can provide information about the binding event, the kinetics of the interaction, and the local environment of the binding site. The high sensitivity allows these interactions to be studied at low, physiologically relevant concentrations. nih.gov

Chemical Reaction Monitoring: Hyperpolarized probes derived from this compound can be used to monitor the progress of chemical or enzymatic reactions in real time. nih.gov If the probe is a substrate in a reaction, new NMR peaks corresponding to the reaction products will appear over time. Due to the hyperpolarized signal, the conversion of substrate to product can be monitored with high sensitivity in a single experiment, allowing for the precise determination of reaction rates and mechanisms. The extended lifetime of the hyperpolarized state is particularly advantageous for studying slower reactions that would be impossible to track with conventional hyperpolarized probes that have shorter T₁ times. nih.govresearchgate.net

The development of this scaffold represents a significant step forward in creating a versatile platform for a new generation of hyperpolarized ¹³C probes. nih.gov These probes are instrumental in expanding the application of hyperpolarized NMR from biomedical imaging to detailed molecular interaction and reaction monitoring in complex chemical and biological systems. nih.govresearchgate.net

Theoretical and Computational Investigations on Tert Butylbenzene D14 Systems

Molecular Modeling for Simulating Isotopic Systems

Molecular modeling of isotopic systems such as tert-butylbenzene-d14 requires specialized approaches to accurately capture the effects of deuterium (B1214612) substitution. While the potential energy surface of a molecule is independent of isotopic substitution under the Born-Oppenheimer approximation, the dynamics and vibrational properties are significantly altered due to the mass difference between hydrogen and deuterium. icm.edu.plresearchgate.netcchmc.org Simulating these systems involves adapting standard molecular mechanics and dynamics methodologies to account for these isotopic effects. A primary challenge is that simply substituting the mass of hydrogen with that of deuterium in a standard force field may not be sufficient to reproduce experimental observations accurately. researchgate.net Therefore, careful parameterization and validation are crucial for meaningful simulations.

The accuracy of molecular simulations heavily relies on the quality of the underlying empirical force field. ethz.ch For deuterated compounds like this compound, the development of a reliable force field is a critical first step. Standard force fields, such as the General Amber Force Field (GAFF), are typically parameterized for common organic molecules composed of H, C, N, O, and other elements, but specific adjustments are often necessary for their deuterated analogues. ambermd.org

The process of re-parameterization is essential to capture the quantum isotopic effects that arise from deuteration. researchgate.net This involves modifying the bonded terms of the force field—specifically bond stretching, angle bending, and dihedral torsion parameters. A common strategy is to use data from high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to derive these parameters. researchgate.netnih.gov For instance, vibrational frequencies computed from quantum mechanics can be used to refine the force constants associated with C-D bonds and related angles, ensuring that the simulated vibrational spectra align more closely with experimental IR and Raman data. researchgate.net Adjusting force field parameters based on experimental vibrational spectra is a key strategy to improve the accuracy of simulations involving deuterated molecules.

Table 1: Key Steps in Force Field Development for this compound

| Step | Description | Rationale |

| 1. Initial Parameterization | Start with a general force field (e.g., GAFF) and substitute the mass of hydrogen with deuterium for the 14 positions in tert-butylbenzene (B1681246). | Provides a baseline set of parameters. |

| 2. Quantum Mechanical Calculations | Perform geometry optimization and vibrational frequency calculations on this compound using a suitable level of theory (e.g., B3LYP/6-31G(d,p)). ijisrt.com | Generates high-quality data for the equilibrium geometry and vibrational modes, which are sensitive to isotopic substitution. |

| 3. Parameter Refinement | Fit the bonded parameters (force constants for bonds and angles, dihedral terms) of the force field to reproduce the quantum mechanical data. | Ensures that the classical model accurately reflects the quantum effects of deuteration, particularly changes in zero-point energy and vibrational frequencies. researchgate.net |

| 4. Validation | Compare simulation results (e.g., thermodynamic properties, radial distribution functions) against available experimental data or more advanced theoretical calculations. | Confirms the accuracy and predictive power of the newly developed force field for the deuterated system. |

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore the conformational landscape of molecules. chemrxiv.orgresearchgate.netresearchgate.net For this compound, these simulations can provide detailed insights into the dynamics of the tert-butyl group and the phenyl ring.

MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.net This allows for the study of time-dependent properties and the exploration of different molecular conformations. For this compound, MD simulations can reveal the preferred rotational orientations of the tert-butyl group relative to the deuterated phenyl ring and the characteristic timescales of these motions. The lower vibrational frequency of C-D bonds compared to C-H bonds can influence the dynamics and the way the molecule explores its conformational space.

MC simulations, on the other hand, use a stochastic approach to sample different molecular configurations. nih.gov By generating random changes in the coordinates of the atoms and accepting or rejecting these changes based on the resulting change in energy (e.g., using the Metropolis algorithm), MC methods can efficiently explore the potential energy surface and identify low-energy conformations. researchgate.net This is particularly useful for determining the equilibrium distribution of conformers and calculating thermodynamic properties.

Both MD and MC simulations are instrumental in performing a thorough conformational analysis of this compound, providing a picture of its structural flexibility and the relative populations of different rotational isomers.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Predictions

Quantum chemical calculations, which solve the Schrödinger equation for a molecule, are fundamental for understanding the electronic structure and predicting various molecular properties from first principles. northwestern.edu For this compound, these calculations can elucidate the effects of deuteration on the molecule's geometry, vibrational spectra, and electronic properties. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed description of the electron distribution and energy levels within the molecule. ijisrt.comuchicago.edu

A crucial application of quantum chemistry is the determination of the equilibrium geometry of a molecule through a process called geometry optimization. scm.com This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would yield precise bond lengths and angles for the deuterated structure.

Following geometry optimization, vibrational frequency computations can be performed. These calculations are particularly sensitive to isotopic substitution. uni-muenchen.de Replacing hydrogen with the heavier deuterium isotope leads to a significant decrease in the vibrational frequencies of the corresponding modes, most notably the C-D stretching and bending vibrations. libretexts.org The magnitude of this frequency shift can be accurately predicted by these computations. For example, the C-H stretching vibrations in aromatic compounds typically appear around 3000-3100 cm⁻¹, whereas C-D stretching vibrations are expected at significantly lower frequencies, often around 2200-2300 cm⁻¹. arxiv.orgaanda.org This isotopic shift is a direct consequence of the increased reduced mass of the C-D oscillator compared to the C-H oscillator. libretexts.org

Table 2: Predicted Vibrational Frequency Shifts upon Deuteration

| Vibrational Mode | Typical Frequency Range (Protiated, cm⁻¹) | Predicted Frequency Range (Deuterated, cm⁻¹) | Approximate Isotopic Ratio (νH / νD) |

| Aromatic C-H/C-D Stretch | 3000 - 3100 | ~2250 - 2325 | ~1.33 |

| Aliphatic C-H/C-D Stretch | 2850 - 3000 | ~2100 - 2250 | ~1.35 |

| Aromatic C-H/C-D In-Plane Bend | 1000 - 1300 | ~750 - 975 | ~1.33 |

| Aromatic C-H/C-D Out-of-Plane Bend | 675 - 1000 | ~500 - 750 | ~1.33 |

Note: These are approximate ranges and the exact frequencies depend on the specific molecular environment and the level of computational theory used.

The internal dynamics of this compound are dominated by the rotation of the entire tert-butyl group around the C-C bond connecting it to the phenyl ring, as well as the internal rotations of the three methyl (-CD₃) groups. The energetics of these rotations can be thoroughly investigated by mapping the potential energy surface (PES). mdpi.com

A PES analysis for internal rotation involves performing a series of constrained geometry optimizations. molssi.org For example, to study the rotation of the tert-butyl group, the dihedral angle defining this rotation is fixed at a series of values (e.g., from 0° to 360° in steps of 10°), while all other geometric parameters are allowed to relax to their minimum energy arrangement. The resulting energy at each step is then plotted against the dihedral angle to generate the potential energy profile for the rotation. This profile reveals the energy barriers (rotational barriers) that hinder free rotation and identifies the most stable (lowest energy) conformations. While isotopic substitution does not change the electronic PES, the different zero-point vibrational energies of the protiated and deuterated isotopologues can lead to subtle differences in the effective rotational barriers.

Quantum chemical calculations are invaluable for predicting the influence of isotopic substitution on a wide range of molecular properties. The term "isotope effect" refers to the difference in a molecular property that arises from changing the mass of an atom. icm.edu.pl

One of the most significant effects of deuteration is on the molecule's vibrational properties, as discussed above. This, in turn, affects thermodynamic properties like enthalpy, entropy, and heat capacity, which have contributions from molecular vibrations. Another important consequence of deuteration in this compound is its impact on nuclear magnetic resonance (NMR) properties. Replacing protons with deuterons dramatically alters the spin-lattice relaxation (T₁) pathways. For a ¹³C nucleus in the tert-butyl group, the dominant dipole-dipole relaxation mechanism with nearby protons is significantly reduced upon deuteration. This leads to a much longer T₁ relaxation time for the ¹³C nucleus in [¹³C,D₁₄]tert-butylbenzene, a property that has been exploited in the design of long-lived hyperpolarized NMR probes. nih.govnih.gov

Table 3: Summary of Predicted Isotopic Effects in this compound

| Molecular Property | Effect of Deuteration (H → D) | Underlying Cause |

| Vibrational Frequencies | Decrease in frequencies for modes involving the substituted atoms. libretexts.org | Increased reduced mass of the oscillator. |

| Zero-Point Energy (ZPE) | Lower ZPE due to lower vibrational frequencies. | ZPE is proportional to the sum of vibrational frequencies. |

| Bond Lengths | Very slight shortening of C-D bonds compared to C-H bonds. | Anharmonicity of the potential energy well and lower ZPE of the C-D bond. |

| NMR Relaxation (T₁) | Significant increase in ¹³C T₁ relaxation time. nih.gov | Reduction of ¹³C-¹H dipole-dipole relaxation pathways. nih.gov |

| Hydrophobic Interactions | Protiated compounds may bind more strongly to nonpolar stationary phases than deuterated ones. cchmc.org | Changes in vibrational motions upon transfer from an aqueous to a nonpolar phase. cchmc.org |

Future Perspectives and Emerging Research Areas for Tert Butylbenzene D14

Development of Novel and Efficient Deuteration Technologies for Complex Molecules

The synthesis of complex deuterated molecules like tert-Butylbenzene-d14 is integral to their application in various scientific fields. Traditional methods for producing deuterated aromatic compounds often involve harsh conditions, such as high temperature and pressure for H-D exchange reactions with heavy water (D₂O). Future research is focused on developing more efficient, selective, and scalable deuteration technologies.

Emerging techniques such as catalytic transfer deuteration are showing promise. core.ac.uk These methods avoid the need for high-pressure deuterium (B1214612) gas and can offer greater selectivity in deuterium incorporation. core.ac.uk The development of novel catalysts, including nanostructured iron catalysts, is enabling the deuteration of a wide range of organic molecules, including anilines, indoles, and phenols, under milder conditions. nih.gov Such advancements could lead to more cost-effective and environmentally friendly methods for the large-scale production of this compound and other deuterated aromatic compounds.

Furthermore, flow synthesis methods are being explored to improve production throughput and reaction efficiency. By utilizing technologies like microwave heating in a continuous flow reactor, the synthesis of deuterated compounds can be significantly accelerated compared to conventional batch methods. These innovative approaches will be crucial for meeting the growing demand for high-purity deuterated compounds in research and industry.

Integration of Deuterated Tracers in Multi-Omics Research (e.g., Metabolomics, Proteomics)

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive understanding of biological systems. mdpi.comnih.gov Deuterated compounds serve as valuable tracers in these studies due to their stability and non-radioactive nature. medchemexpress.comnih.gov While the direct application of this compound in multi-omics is an emerging area, its properties make it a strong candidate for use as an internal standard or tracer in metabolomics studies.

In tracer-based metabolomics, stable isotope-labeled compounds are used to track metabolic pathways and quantify fluxes. nih.gov The distinct mass of deuterated compounds allows for their differentiation from their non-deuterated counterparts by mass spectrometry, enabling precise quantification in complex biological samples. nih.gov Given that deuterium-based tracers are the most commonly utilized in human stable isotope tracer studies, the development of new deuterated tracers is a significant area of research. nih.gov The chemical inertness and unique mass spectrum of this compound could make it an ideal internal standard for the analysis of aromatic compounds in metabolomic and proteomic workflows, helping to improve the accuracy and reproducibility of these high-throughput techniques.

Future research will likely focus on developing methodologies to incorporate compounds like this compound into multi-omics workflows to study the metabolism of aromatic compounds and their impact on biological systems.

Advancements in Hyperpolarized NMR/MRI Applications for Non-Invasive Molecular Probing

A significant and promising application for this compound is in the field of hyperpolarized Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI). nih.govniu.ac.jpresearchgate.netelsevierpure.com Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), can enhance NMR signal sensitivity by several orders of magnitude, enabling real-time, non-invasive monitoring of molecular processes in vivo. nih.govweizmann.ac.il

A major challenge in hyperpolarized NMR is the short lifetime of the hyperpolarized state, which is governed by the spin-lattice relaxation time (T₁). nih.govnih.gov Researchers have identified [¹³C,D₁₄]tert-butylbenzene as a novel scaffold structure for designing long-lived hyperpolarized ¹³C probes. nih.govniu.ac.jpresearchgate.netelsevierpure.com The complete deuteration of the molecule is critical as it minimizes the spin-lattice relaxation pathways, thereby significantly extending the T₁ relaxation time and the longevity of the hyperpolarized signal. nih.govnih.gov A water-soluble derivative of this scaffold has demonstrated a remarkably long ¹³C T₁ value, one of the longest recorded for a water-soluble small organic molecule used in hyperpolarized NMR research. nih.gov

This breakthrough opens up new possibilities for developing advanced molecular probes for non-invasive probing of biological systems. By functionalizing the this compound scaffold, researchers can create targeted probes to study specific metabolic pathways or molecular interactions in real-time and with high sensitivity. nih.gov This could have profound implications for medical diagnostics and our understanding of disease mechanisms.

| Scaffold Component | Isotopic Labeling | Key Advantage |

| tert-Butylbenzene (B1681246) | Perdeuteration (d14) | Minimizes spin-lattice relaxation pathways. |

| Carbon Atom | ¹³C | Enables detection in hyperpolarized NMR. |

Predictive Modeling and Machine Learning Approaches for Isotopic Chemistry and Applications

The increasing complexity of isotopic studies necessitates the development of computational tools for prediction and analysis. Predictive modeling and machine learning are emerging as powerful approaches in isotopic chemistry. nih.govmpg.de These methods can be used to predict isotopic fractionation patterns, understand reaction mechanisms, and design new deuterated molecules with desired properties.

For instance, probability models have been developed to accurately predict the mass spectral patterns of molecules with incomplete deuterium exchange. nih.gov Such models are crucial for the accurate quantification of deuterium incorporation. Future research could involve developing machine learning algorithms trained on large datasets of deuteration reactions to predict the outcomes of new reactions, optimize reaction conditions, and even design novel catalysts.

In the context of this compound, predictive models could be employed to simulate its behavior in different chemical and biological environments, aiding in the design of new applications. For example, modeling its interactions in biological systems could guide its development as a tracer in metabolomics. As more data on deuterated compounds becomes available, machine learning will play an increasingly important role in accelerating the discovery and application of these valuable molecules.

Exploration of New Catalytic Systems for Site-Selective Deuteration

While perdeuteration, as in this compound, is valuable for applications like hyperpolarized NMR, site-selective deuteration is often required for mechanistic studies and for improving the metabolic stability of pharmaceuticals. osaka-u.ac.jpnih.gov A significant area of future research is the exploration of new catalytic systems that can achieve precise, site-selective incorporation of deuterium into complex molecules.

Researchers are developing various catalytic strategies to this end, including the use of ruthenium, iridium, and copper-based catalysts for transfer deuteration and hydrodeuteration reactions. core.ac.uk These catalysts can exhibit high chemo- and regioselectivity, allowing for the targeted deuteration of specific C-H bonds. For example, enzyme-based catalytic systems are being explored for their ability to achieve high site-selectivity in the deuteration of amino acids. nih.gov

For aromatic compounds like tert-butylbenzene, the development of catalysts that can selectively deuterate specific positions on the aromatic ring or the tert-butyl group would be a significant advancement. This would allow for the synthesis of a range of tert-butylbenzene isotopologues, each with unique properties and applications. Such precision would enable fine-tuning of the kinetic isotope effect for drug metabolism studies or creating specific labeling patterns for advanced NMR experiments. The ongoing discovery of new catalysts and deuteration methods will undoubtedly expand the toolkit available for creating precisely labeled molecules like derivatives of tert-butylbenzene. nih.gov

Q & A

Q. What are the primary applications of tert-Butylbenzene-d14 in environmental analytical chemistry, and how does its deuterated structure enhance these applications?

tert-Butylbenzene-d14 is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying volatile organic compounds (VOCs) in environmental samples. Its deuterated structure minimizes interference with non-deuterated analytes due to distinct mass spectral fragmentation patterns. For example, in analyzing air or water samples, the compound’s high isotopic purity (99 atom% D) ensures accurate calibration curves and reduces matrix effects . Methodologically, researchers should validate its stability under experimental conditions (e.g., temperature, pH) and confirm isotopic integrity via high-resolution mass spectrometry (HRMS) .

Q. What synthetic routes are employed to produce this compound, and how is isotopic purity verified?

Synthesis typically involves catalytic deuteration of tert-butylbenzene using deuterium gas (D2) under controlled pressure and temperature. Alternative methods include acid-catalyzed H/D exchange in deuterated solvents (e.g., D2SO4/D2O). Post-synthesis, nuclear magnetic resonance (<sup>2</sup>H NMR) and isotope ratio mass spectrometry (IRMS) are critical for verifying deuterium incorporation at all positions. Researchers must report the absence of protiated impurities (e.g., residual C-H signals in <sup>1</sup>H NMR) and quantify purity using chromatographic integration (e.g., GC-FID) .

Q. How should researchers handle and store this compound to maintain its chemical stability?

Storage in amber glass vials under inert gas (argon or nitrogen) at –20°C is recommended to prevent photodegradation and isotopic exchange. Prior to use, researchers should equilibrate the compound to room temperature in a dry environment to avoid condensation-induced contamination. Stability tests under long-term storage conditions (e.g., 6–12 months) should be conducted, with periodic HRMS analysis to detect deuterium loss .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in tracer studies for atmospheric reaction mechanisms?

In photochemical smog chamber experiments, researchers must account for the kinetic isotope effect (KIE) of deuterium, which alters reaction rates compared to non-deuterated analogs. For example, the C-D bond’s higher strength reduces hydroxyl radical (•OH) attack rates. To mitigate this, control experiments with protonated tert-butylbenzene are essential to calibrate KIE-adjusted rate constants. Data should be normalized using time-resolved GC-MS measurements and validated against computational models (e.g., density functional theory) .

Q. How can contradictions in reported physicochemical properties of this compound (e.g., boiling point, solubility) be resolved?

Discrepancies often arise from variations in isotopic purity or measurement techniques. For instance, boiling points may differ by 1–2°C between batches due to residual protiated isomers. Researchers should:

Q. What strategies optimize the use of this compound in hybrid quantum mechanics/molecular mechanics (QM/MM) simulations?

Deuterium’s lower vibrational frequency affects molecular dynamics trajectories. Researchers should:

- Adjust force field parameters using experimental vibrational spectra (e.g., IR/Raman).

- Validate simulations against neutron scattering data for deuterium positioning.

- Incorporate isotopic effects into activation energy calculations for reaction pathways .

Q. How does this compound perform as a solvent additive in deuterium-labeled polymer synthesis, and what are its limitations?

The compound acts as a chain-transfer agent in radical polymerization, enabling deuterium incorporation at terminal positions. However, steric hindrance from the tert-butyl group may reduce reactivity. Methodologically, researchers should:

- Monitor polymerization kinetics via <sup>2</sup>H NMR to track deuterium uptake.

- Compare molecular weight distributions (GPC) with non-deuterated controls.

- Optimize concentrations to balance isotopic labeling efficiency with side reactions .

Methodological Guidelines

- Data Validation : Cross-reference chromatographic retention times and mass spectra with databases (e.g., NIST) to confirm identity. Use internal standards with similar deuterium content to correct for instrumental drift .

- Contradiction Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in physicochemical data. Replicate experiments in triplicate under standardized conditions .

- Literature Review : Prioritize peer-reviewed journals over preprint repositories. Use tools like SciFinder to track citations of key studies (e.g., CAS RN 209963-71-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.